molecular formula C10H21N B1487898 Tert-butyl(2-cyclobutylethyl)amine CAS No. 1485147-98-5

Tert-butyl(2-cyclobutylethyl)amine

Cat. No.: B1487898
CAS No.: 1485147-98-5
M. Wt: 155.28 g/mol
InChI Key: NGYIWQYFIABJSS-UHFFFAOYSA-N
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Description

Tert-butyl(2-cyclobutylethyl)amine: is a chemical compound belonging to the class of aminesN-tert-butyl-2-cyclobutylethanamine . This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl(2-cyclobutylethyl)amine typically involves the reaction of 2-cyclobutylethylamine with tert-butyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the presence of a base like triethylamine is often required to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: : On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale distillation techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl(2-cyclobutylethyl)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions include This compound oxide (from oxidation), This compound hydride (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Chemistry: : Tert-butyl(2-cyclobutylethyl)amine is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: : The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological molecules can provide insights into the mechanisms of various biological processes.

Medicine: : this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymer additives.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl(2-cyclobutylethyl)amine include tert-butylamine , cyclobutylamine , and ethylamine .

Uniqueness: : this compound is unique due to its combination of the tert-butyl group and the cyclobutylethyl group, which imparts distinct chemical and physical properties compared to its similar counterparts.

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Properties

IUPAC Name

N-(2-cyclobutylethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)11-8-7-9-5-4-6-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYIWQYFIABJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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